![molecular formula C17H21ClN8OS B2678130 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 898449-23-5](/img/structure/B2678130.png)
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolotriazine core, ethylamino groups, and a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
- 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Uniqueness
The uniqueness of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Biological Activity Overview
Research has shown that compounds containing the triazole moiety exhibit a range of biological activities including antiviral , antitumor , and antimicrobial effects. The specific compound under consideration has been evaluated for its cytotoxic effects on various cancer cell lines and its potential as an anti-infective agent.
Antitumor Activity
A study highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and subsequent mitotic catastrophe. In vitro assays demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in melanoma (A375) cells to as low as 6% after 48 hours of treatment .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
A375 | 10 | 6 |
MCF-7 | 50 | 43.4 |
HCT-116 | 6.2 | IC50 |
The biological activity of this compound appears to be mediated through multiple pathways:
- Apoptosis Induction : Flow cytometry analyses confirmed increased apoptosis markers after treatment.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the mitotic phase.
- Target Protein Interaction : Proteomic studies utilizing SILAC identified specific protein targets that are modulated by the compound, indicating a novel mechanism distinct from traditional chemotherapeutics .
Antiviral Properties
In addition to its antitumor effects, compounds similar to this triazole derivative have demonstrated antiviral properties. Studies suggest that triazole-thiones can inhibit viral replication by targeting viral enzymes essential for their lifecycle . This opens avenues for further exploration in antiviral drug development.
Study on Cytotoxicity
In a recent study involving various derivatives of triazoles, it was found that modifications at specific positions on the triazole ring significantly impacted cytotoxicity against different cancer cell lines. For instance, derivatives with hydrophobic substituents showed improved activity compared to their less substituted counterparts .
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications in oncology and virology. The compound's ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatments.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-11(18)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLWKKUGQOAYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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